N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Catalog No.
S3275091
CAS No.
1179380-11-0
M.F
C19H19ClF2N6O
M. Wt
420.85
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triaz...

CAS Number

1179380-11-0

Product Name

N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

IUPAC Name

2-N,4-N-bis(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride

Molecular Formula

C19H19ClF2N6O

Molecular Weight

420.85

InChI

InChI=1S/C19H18F2N6O.ClH/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27;/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26);1H

InChI Key

NMBMJEANACQSPP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC(=CC=C4)F.Cl

solubility

not available
  • Search Results: A search of scientific databases like PubChem [] and Google Scholar did not yield any published research papers focused on this specific molecule.
  • Commercial Availability: Companies like BLD Pharmatech Ltd. do list this compound as part of their product catalog []. However, the descriptions focus on providing the chemical structure and basic information rather than detailing any research applications.

Future Considerations

  • Patent Literature: Research into this molecule might be documented in patents, which are not always publicly available. A patent search could reveal potential applications or functionalities.
  • Emerging Research: The field of 1,3,5-triazine derivatives is actively explored for potential therapeutic applications []. New research on similar compounds might shed light on potential uses for N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride.

N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazines. This compound features a triazine ring substituted with two 3-fluorophenyl groups and a morpholine moiety. The presence of these substituents enhances its potential biological activity and chemical reactivity. The compound is characterized by its molecular formula C20H22ClFN6OC_{20}H_{22}ClFN_6O and a molecular weight of approximately 416.89 g/mol .

The chemical behavior of N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride includes various types of reactions:

  • Nucleophilic Substitution: The triazine core can undergo nucleophilic substitution reactions where the fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.
  • Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents or reduced with reagents like sodium borohydride, leading to various derivatives.
  • Cyclization Reactions: The synthesis of this compound often involves cyclization reactions starting from cyanuric chloride, facilitating the formation of the triazine structure through sequential substitutions.

Research indicates that compounds in the triazine class exhibit significant biological activities. N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Specifically, studies have suggested that it may possess anti-cancer properties by inhibiting specific pathways involved in tumor growth and proliferation . Additionally, it has shown promise in applications related to anti-inflammatory responses and other therapeutic areas.

The synthesis of N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride typically involves several key steps:

  • Formation of the Triazine Core: This is achieved through a cyclization reaction involving cyanuric chloride and appropriate amines.
  • Substitution Reactions: The introduction of the 3-fluorophenyl and morpholino groups occurs via nucleophilic substitution.
  • Hydrochloride Salt Formation: The final step involves converting the base compound into its hydrochloride salt to enhance stability and solubility.

N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride has several applications across different fields:

  • Medicinal Chemistry: It is explored for its potential therapeutic effects in treating cancer and inflammatory diseases.
  • Material Science: The compound can serve as a building block for developing advanced materials with specific properties such as thermal stability and flame retardancy.
  • Agricultural Chemistry: Triazines are often used in herbicides; thus, this compound may have applications in pest control formulations .

Studies on N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride suggest that it interacts with various biological targets. These interactions typically involve binding to enzymes or receptors that modulate biochemical pathways related to cell growth and inflammation. Ongoing research aims to elucidate the specific molecular mechanisms through which this compound exerts its biological effects .

N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride can be compared to other similar triazine derivatives based on their structure and biological activity:

Compound NameStructural FeaturesBiological Activity
N2-(4-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochlorideContains a 4-fluorophenyl groupPotential enzyme inhibitor
N2-(3-fluorophenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochlorideSimilar structure with different substitutionsInvestigated for anti-cancer properties
N-(6-morpholino-N-(aryl)-1,3,5-triazine-2,4-diaminesVaried aryl substitutionsKnown for herbicidal activity

The uniqueness of N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride lies in its specific combination of substituents that may confer distinct biological activities not observed in other derivatives. Its fluorinated phenyl groups enhance lipophilicity and may improve membrane permeability compared to non-fluorinated analogs.

Dates

Last modified: 08-19-2023

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